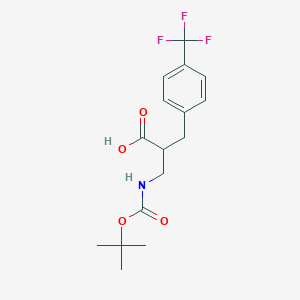

N-(pyrazin-2-ylmethyl)prop-2-yn-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(pyrazin-2-ylmethyl)prop-2-yn-1-amine” is a chemical compound that has been used in the synthesis of various complexes . It has been used as a clickable ligand for immobilisation on a solid support .

Synthesis Analysis

The synthesis of compounds similar to “N-(pyrazin-2-ylmethyl)prop-2-yn-1-amine” has been reported in the literature. For instance, the Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines is an efficient, mild, new and practical method for the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo[1,2-a]pyridine heterocyclic ring system .Molecular Structure Analysis

The molecular structure of “N-(pyrazin-2-ylmethyl)prop-2-yn-1-amine” can be represented by the InChI code: 1S/C15H15N3/c1-2-11-18(12-14-7-3-5-9-16-14)13-15-8-4-6-10-17-15/h1,3-10H,11-13H2 .Chemical Reactions Analysis

“N-(pyrazin-2-ylmethyl)prop-2-yn-1-amine” has been used in the synthesis of various complexes . It has been used as a clickable ligand for immobilisation on a solid support .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Pyrazole Derivatives Synthesis : A study by Titi et al. (2020) describes the synthesis and characterization of pyrazole derivatives, highlighting the structural identification through various spectroscopic methods and the biological activity against breast cancer and microbes. This research demonstrates the importance of pyrazole derivatives, which could be related to the chemical class of N-(pyrazin-2-ylmethyl)prop-2-yn-1-amine, in the development of pharmacophores with antitumor, antifungal, and antibacterial properties (Titi et al., 2020).

Multicomponent Domino Reactions : Prasanna et al. (2013) explored the assembly of densely functionalized 4H-pyrano[2,3-c]pyrazoles through L-proline-catalyzed reactions in aqueous media. This showcases the versatility of pyrazole-based compounds in synthesizing complex molecular structures, potentially including N-(pyrazin-2-ylmethyl)prop-2-yn-1-amine, through environmentally friendly methods (Prasanna et al., 2013).

Chemical Properties and Applications

Discovery of Novel Inhibitors : Murphy et al. (2011) identified analogues with substitutions at the pyrazine ring as potent and selective inhibitors of PDK1, illustrating the potential of pyrazine derivatives in the development of anticancer agents. This research could provide insight into the structural modification strategies for enhancing the biological activity of compounds like N-(pyrazin-2-ylmethyl)prop-2-yn-1-amine (Murphy et al., 2011).

Nonlinear Optical Properties : Ahmad et al. (2021) discussed the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides and their electronic and nonlinear optical properties through DFT calculations. This highlights the potential application of pyrazine derivatives in materials science, specifically in the development of new materials with desirable optical properties (Ahmad et al., 2021).

Mechanistic Insights and Reaction Pathways

- Multicomponent Pyrazole Synthesis : Pearce et al. (2020) reported on the synthesis of multisubstituted pyrazoles via oxidative coupling, avoiding hazardous reagents. This method's efficiency and safety are crucial for synthesizing compounds like N-(pyrazin-2-ylmethyl)prop-2-yn-1-amine, underlining the importance of innovative synthetic pathways in chemical research (Pearce et al., 2020).

Eigenschaften

IUPAC Name |

N-(pyrazin-2-ylmethyl)prop-2-yn-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-2-3-9-6-8-7-10-4-5-11-8/h1,4-5,7,9H,3,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGWFXPWLZWUKOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNCC1=NC=CN=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethylphenyl)-2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2561953.png)

![3-[(2R,5R)-5-Ethyl-2-methylpiperidine-1-carbonyl]-5-fluorosulfonyloxypyridine](/img/structure/B2561955.png)

![(2-Bromophenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2561959.png)

![2-[2-(3-Chlorophenoxy)acetamido]benzoic acid](/img/structure/B2561963.png)

![(Z)-3-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide](/img/structure/B2561965.png)

![9-(3,5-dimethylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2561968.png)